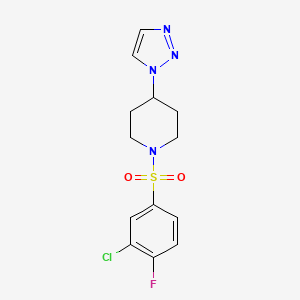

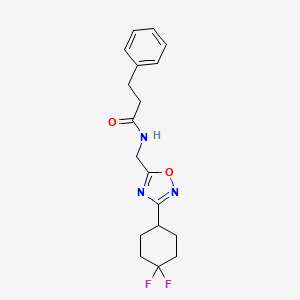

![molecular formula C15H15N3OS B2525179 4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine CAS No. 1041594-92-6](/img/structure/B2525179.png)

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic precursors to more complex structures. For instance, the synthesis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine involves the use of NMR, IR, DSC, and X-ray crystallography to characterize the final product . Similarly, the synthesis of various isoxazolyl thioureas and their subsequent reactions to form different compounds, including 1,3,4-oxadiazoles, is detailed, indicating a multi-step synthetic process that involves cyclocondensation and refluxing with specific reagents . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been analyzed using X-ray crystallography, which provides detailed information about the crystal lattice and intermolecular interactions, such as hydrogen bonds and π-interactions . These techniques could be applied to determine the molecular structure of "4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine" and to understand its three-dimensional conformation and stability.

Chemical Reactions Analysis

The papers describe the reactivity of similar compounds, which can undergo various chemical reactions to form new structures. For example, the formation of acid hydrazides and their subsequent reactions to yield oxadiazoles indicates a level of reactivity that could be relevant for the compound . Additionally, the synthesis of 4-thio-substituted amines suggests that the thioether group can be introduced into aromatic compounds, which might be a key step in the synthesis of the target molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, with one compound exhibiting an orthorhombic space group and specific cell dimensions, as well as a density of 1.617 g·cm^-3 . The impact sensitivity and friction sensitivity of energetic material precursors are also measured, providing a sense of the stability and safety of these compounds . These properties are crucial for understanding the behavior of the compound under different conditions and for its potential applications.

科研应用

Antimicrobial and Antifungal Activities

Research has explored the synthesis and evaluation of compounds containing the 1,3,4-oxadiazole moiety for their potential antimicrobial and antifungal activities. For example, Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating significant activity against various microbial species compared to reference standards (Gul et al., 2017). Similarly, Nimbalkar et al. (2016) highlighted the antifungal potential of 1,3,4-oxadiazole derivatives against pathogenic fungal strains, indicating their promise as scaffolds for antifungal drug development (Nimbalkar et al., 2016).

Anticancer Activities

The anticancer efficacy of 1,3,4-oxadiazole derivatives has also been a significant area of research. Yakantham et al. (2019) designed, synthesized, and evaluated 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives for their anticancer activity, demonstrating promising results against various human cancer cell lines (Yakantham et al., 2019). This underscores the potential of 1,3,4-oxadiazole derivatives as lead compounds in cancer therapy.

Corrosion Inhibition

Compounds featuring the 1,3,4-oxadiazole ring have also been evaluated for their corrosion inhibition properties. Bentiss et al. (2004) studied 2,5-Bis(4-dimethylaminophenyl)-1,3,4-oxadiazole and related compounds as corrosion inhibitors for mild steel in acidic media, finding them to be effective in preventing corrosion, which could be beneficial for industrial applications (Bentiss et al., 2004).

性质

IUPAC Name |

4,5-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-8-4-6-11(7-5-8)14-17-15(19-18-14)12-9(2)10(3)20-13(12)16/h4-7H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYWASJJUHNTEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(SC(=C3C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)

![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)

![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)

![2-Chloro-N-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]acetamide](/img/structure/B2525114.png)

![N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2525115.png)

![Tert-butyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2525116.png)

![2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2525117.png)

![N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2525118.png)